6-Chloronicotinic acid

概要

説明

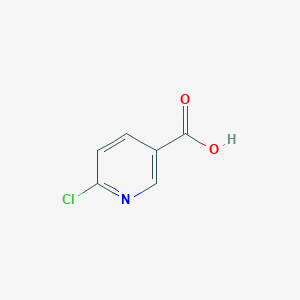

6-クロロニコチン酸は、分子式C₆H₄ClNO₂を持つ有機化合物です。これはニコチン酸の誘導体であり、ピリジン環の6位に塩素原子で置換されています。 この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることが知られています .

2. 製法

合成経路と反応条件: 6-クロロニコチン酸の製造は、一般的に6-ヒドロキシニコチン酸の塩素化を伴います。このプロセスは、DL-リンゴ酸の環化とアミノ化から始まり、6-ヒドロキシニコチン酸が生成されます。 この中間体は、その後塩素化反応にかけられ、6-クロロニコチン酸が生成されます .

工業的生産方法: 工業的な環境では、6-クロロニコチン酸の合成は、一連のよく制御された反応によって達成できます。例えば、6-ヒドロキシニコチン酸をトリエチルアミンに溶解し、その後、還流条件下でオキシ塩化リンを加えます。 反応混合物を冷却し、酸性化して目的の生成物を沈殿させます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 6-chloronicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to produce 6-hydroxynicotinic acid. This intermediate is then subjected to a chlorination reaction to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a series of well-controlled reactions. For instance, 6-hydroxynicotinic acid is dissolved in triethylamine, followed by the addition of phosphorus oxychloride under reflux conditions. The reaction mixture is then cooled and acidified to precipitate the desired product .

化学反応の分析

Photolytic and photocatalytic degradation

- 6-Chloronicotinic acid has been studied for its degradation in water using photolytic and photocatalytic methods .

- Photolytic degradation using UVA irradiation showed no significant change in this compound concentration after 120 minutes.

- Photocatalytic degradation with titanium dioxide (TiO₂) as a catalyst showed first-order kinetics, with a disappearance rate constant min<sup>-1</sup> and a half-life min .

Biological degradation

- Certain bacteria, such as Bradyrhizobiaceae strain SG-6C, can degrade this compound .

- These bacteria hydrolytically dechlorinate this compound into 6-hydroxynicotinic acid, which is then metabolized via the nicotinic acid pathway .

- The gene responsible for the initial dechlorination step, cch2, has been identified and can be transferred via an Integrative and Conjugative Element (ICE) .

Chemical Reactions

- This compound can undergo reactions such as selective 1,4-addition of Grignard reagents .

- It can also be used to synthesize rhodamines for live-cell imaging .

- This compound can form centrosymmetric dimers through intermolecular hydrogen bonds between carboxylic groups . Weak Cl⋯Cl interactions can further bridge these dimers, leading to infinite chains .

科学的研究の応用

Environmental Science

Pesticide Metabolite

6-Chloronicotinic acid is recognized as a significant metabolite of neonicotinoid pesticides such as imidacloprid. It is formed through the oxidative cleavage of imidacloprid, making it a critical component in assessing the environmental impact of these chemicals. Studies have indicated that 6-CNA can persist in soil and water systems, raising concerns over its ecological effects and potential toxicity to non-target organisms .

Biodegradation Studies

Research has identified bacterial strains capable of mineralizing this compound, converting it into less harmful substances. For instance, a study isolated a strain from imidacloprid-contaminated soils that could hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid, which is then further metabolized . This finding highlights the potential for bioremediation strategies using native microbial communities to mitigate pesticide pollution.

Biochemical Applications

Biomonitoring Tool

Recent advancements have utilized this compound as a biomarker in human health studies. It can be detected in urine and hair samples, providing insights into exposure levels to neonicotinoids . The ability to measure 6-CNA concentrations allows researchers to assess the risk associated with pesticide exposure and develop appropriate health risk management strategies.

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of various compounds, including potential therapeutic agents targeting nicotinic receptors. Its structural similarity to nicotinic acid makes it a candidate for developing drugs aimed at treating neurological disorders or conditions involving cholinergic dysfunction.

Material Science

Organic Electronics

The compound has been investigated for its role in organic electronics, particularly in the development of organic field-effect transistors (OFETs). Its polar nature contributes to the resolution of pesticide mixtures in analytical applications . The integration of 6-CNA into electronic materials could enhance device performance due to its unique chemical properties.

Data Summary Table

Case Studies

-

Biodegradation Case Study

A study published in PubMed detailed the isolation of a bacterium capable of degrading this compound from contaminated soil. The research demonstrated that this strain could effectively convert 6-CNA into less toxic metabolites, emphasizing its potential use in bioremediation efforts . -

Biomonitoring Case Study

Research on biomonitoring highlighted the significance of measuring this compound levels in human tissues as part of exposure assessments related to pesticide use. This study provided critical insights into how environmental chemicals are absorbed and their implications for public health . -

Toxicity Assessment Case Study

A comprehensive toxicity assessment was conducted on neonicotinoids, revealing that imidacloprid could form this compound as a degradation product. This study underscored the need for evaluating both parent compounds and their metabolites when assessing ecological risks .

作用機序

6-クロロニコチン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。ネオニコチノイドの文脈では、これは刺激の伝達を妨げることで、昆虫の中枢神経系に作用します。 これは、ニコチン性アセチルコリン受容体の遮断によって達成され、神経シグナル伝達の混乱につながります .

類似化合物:

ニコチン酸: 塩素原子が存在しないため、親化合物。

6-ヒドロキシニコチン酸: 6-クロロニコチン酸の合成における中間体。

イミダクロプリド: 構造的に類似しており、同じ受容体を標的とするネオニコチノイド系殺虫剤.

独自性: 6-クロロニコチン酸は、塩素原子の存在により、独特の化学的性質と反応性を有しています。 これは、さまざまな誘導体と特定の用途を持つ化合物の合成において貴重な中間体となります .

類似化合物との比較

Nicotinic Acid: The parent compound, differing by the absence of the chlorine atom.

6-Hydroxynicotinic Acid: An intermediate in the synthesis of 6-chloronicotinic acid.

Imidacloprid: A neonicotinoid insecticide that shares structural similarities and targets the same receptors.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with specific applications .

生物活性

6-Chloronicotinic acid (6-CNA) is a chlorinated derivative of nicotinic acid that has garnered attention for its biological activities, particularly in the context of environmental science and biochemistry. This compound is primarily studied for its role as a metabolite of the insecticide imidacloprid and its interactions with various biological systems. This article summarizes the biological activity of 6-CNA, highlighting its metabolic pathways, effects on biomolecules, and potential applications in bioremediation.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 157.56 g/mol

- IUPAC Name : 6-chloropyridine-3-carboxylic acid

Metabolism and Biodegradation

Research has identified that certain bacteria can utilize 6-CNA as a carbon source, leading to its degradation. For instance, a strain of Bradyrhizobiaceae (designated SG-6C) was isolated from imidacloprid-contaminated soil and shown to hydrolytically dechlorinate 6-CNA to 6-hydroxynicotinic acid. This process is part of a broader nicotinic acid mineralization pathway, which was confirmed through growth assays and high-performance liquid chromatography (HPLC) analyses .

Table 1: Metabolic Pathways of this compound

| Step | Reaction | Enzyme Involved |

|---|---|---|

| 1 | Hydrolysis to 6-hydroxynicotinic acid | This compound chlorohydrolase (cch2) |

| 2 | Further metabolism via nicotinic acid pathway | Various enzymes in the nicotinic acid pathway |

Interactions with Biomolecules

The biological activity of 6-CNA extends to its interactions with proteins and other biomolecules. Studies have shown that 6-CNA can affect the conformation of globular proteins such as albumin and hemoglobin. Using techniques like circular dichroism (CD) and fluorescence spectroscopy, it was demonstrated that the presence of imidacloprid and its metabolites, including 6-CNA, disrupts weak interactions among amino acids, leading to altered protein structures .

Case Study: Protein Binding Affinity

A comparative study on the binding modes of imidacloprid and its metabolites revealed that although 6-CNA is smaller than imidacloprid, it retains significant noncovalent interaction capabilities with proteins. This suggests potential implications for toxicity and bioavailability in non-target organisms exposed to these compounds .

Environmental Impact and Biomonitoring

Biomonitoring studies have detected elevated levels of 6-CNA in biological specimens from individuals exposed to pesticides, indicating its relevance as a biomarker for environmental exposure. The detection methods employed include analysis of urine and hair samples, which have shown correlations between exposure levels and indicators of DNA damage .

Table 2: Biomonitoring Data for this compound

| Sample Type | Detection Method | Findings |

|---|---|---|

| Urine | LC-MS/MS | Elevated levels in exposed individuals |

| Hair | HPLC | Correlation with pesticide exposure |

特性

IUPAC Name |

6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMVMPAYRWUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063775 | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-23-8 | |

| Record name | 6-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of 6-Chloronicotinic acid in the environment?

A1: this compound is a major metabolite of several widely used neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram. These insecticides are used on a variety of crops and can persist in soil and water, leading to the formation and accumulation of 6-CNA. [, , , ]

Q2: Does this compound interact with the nicotinic acetylcholine receptor (nAChR) like its parent neonicotinoid compounds?

A2: While 6-CNA shares structural similarities with neonicotinoids, studies show it has significantly lower affinity for insect nAChRs. [, ] Experiments with honeybees demonstrated that 6-CNA did not induce inward currents in neurons expressing nAChRs even at high concentrations (3 mM). In contrast, imidacloprid and certain other metabolites exhibited potent agonistic activity on these receptors. []

Q3: Is there evidence that 6-CNA acts as a chemosensitizer in some organisms?

A3: Yes, research on amphipods (Gammarus fossarum) revealed that 6-CNA can inhibit the multixenobiotic resistance (MXR) defense system at low concentrations. This system, mediated by efflux transporters, normally protects organisms from xenobiotics. [] Inhibition of MXR by 6-CNA could potentially lead to increased cellular uptake and toxicity of other contaminants present in the environment.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.55 g/mol.

Q5: Are there spectroscopic methods available for this compound identification and quantification?

A5: Yes, several spectroscopic methods have been employed for 6-CNA analysis, including:

- 1H NMR: This technique can monitor the photocatalytic degradation of 6-CNA, providing insights into degradation kinetics and potential intermediates. []

- FTIR: This method has been used to track the degradation of specific functional groups within 6-CNA during photocatalysis. []

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and biological matrices?

A6: Several analytical techniques have been developed and validated for 6-CNA determination, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) or mass spectrometry (MS), HPLC is widely used for separating and quantifying 6-CNA in various matrices, including sweet cherry samples, environmental samples, and urine. [, , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization steps, offers high sensitivity and selectivity for 6-CNA analysis in complex matrices like coffee, urine, and industrial water. [, , ]

- Ion Chromatography (IC): Coupled with online photoinduced fluorescence detection, IC provides a sensitive and cost-effective approach for simultaneous determination of 6-CNA and its parent neonicotinoids in environmental samples. [, ]

- Fluorescence Polarization Immunoassay (FPIA): While less sensitive than chromatographic techniques, FPIA offers a rapid and simple method for screening 6-CNA in agricultural, environmental, and biological samples. []

Q7: How persistent is this compound in the environment?

A7: The persistence of 6-CNA varies depending on environmental factors such as soil type, pH, and microbial activity. While some studies indicate it can persist for extended periods, others report relatively rapid degradation. [, , ] Research is ongoing to better understand its environmental fate and potential for bioaccumulation.

Q8: Has this compound been detected in human samples?

A8: Yes, 6-CNA has been detected in the urine of individuals exposed to neonicotinoid insecticides. [, , ] These findings highlight the potential for human exposure to this metabolite through various pathways, including the consumption of contaminated food and beverages.

Q9: What is the known toxicity profile of this compound in mammals?

A9: While 6-CNA is generally considered less toxic than its parent neonicotinoids, research on its specific toxicological effects is still developing. Some studies suggest it may have neurotoxic effects, but more research is needed to fully understand its potential risks to human health. [, ]

Q10: Are there microorganisms capable of degrading this compound?

A10: Yes, several bacterial strains have been identified that can degrade 6-CNA. These include:* Bradyrhizobiaceae strain SG-6C: This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway. []* Leifsonia sp. PC-21: This strain cometabolizes imidacloprid, with 6-CNA as an intermediate that undergoes further degradation. []* Bacillus alkalinitrilicus: This bacterium has been shown to enhance the degradation of imidacloprid in soil, with 6-CNA identified as a major metabolite. []* Bacillus aerophilus: Similar to B. alkalinitrilicus, this bacterium exhibits imidacloprid degradation capabilities, producing 6-CNA as a metabolite. []

Q11: Can photocatalysis be used to degrade this compound?

A11: Yes, research demonstrates that 6-CNA can be effectively degraded by photocatalysis using TiO2 as a catalyst under UV irradiation. [, , ] This method holds promise for the removal of 6-CNA from contaminated water sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。